molecular formula C11H20N2 B13299747 [(1-Methyl-1H-pyrrol-2-yl)methyl](3-methylbutyl)amine

[(1-Methyl-1H-pyrrol-2-yl)methyl](3-methylbutyl)amine

Cat. No.: B13299747
M. Wt: 180.29 g/mol
InChI Key: UZLHAIZUVCKTOY-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)methylamine (CAS: 1017060-81-9) is a secondary amine featuring two distinct substituents: a 3-methylbutyl (isoamyl) chain and a (1-methylpyrrol-2-yl)methyl group.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H20N2/c1-10(2)6-7-12-9-11-5-4-8-13(11)3/h4-5,8,10,12H,6-7,9H2,1-3H3

InChI Key

UZLHAIZUVCKTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=CN1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-methylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrrole derivatives, reduced amine derivatives, and various substituted amine compounds .

Scientific Research Applications

(1-Methyl-1H-pyrrol-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula CAS Number Substituents Molecular Weight (g/mol) Key Features
(1-Methyl-1H-pyrrol-2-yl)methylamine C₁₁H₂₀N₂ 1017060-81-9 3-methylbutyl, pyrrolemethyl 180.29 Branched alkyl, aromatic pyrrole
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine C₉H₁₆N₂ 1026984-88-2 Isopropyl, pyrrolemethyl 152.24 Compact alkyl, higher solubility
(1-Methyl-1H-pyrrol-2-yl)methylamine C₁₁H₂₀N₂ - Linear pentyl, pyrrolemethyl 180.29 Linear chain, increased lipophilicity
[2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine C₁₆H₁₈ClN₃ 117888-98-9 Indoleethyl, pyrrolemethyl 287.79 Extended aromaticity, pharmacological
[(4-Fluorophenyl)methyl][(1-methylpyrrol-2-yl)methyl]amine C₁₃H₁₅FN₂ - Fluorophenyl, pyrrolemethyl 226.27 Electronegative fluorine, anticorrosive
Tris(3-methylbutyl)amine derivatives C₂₁H₄₅N - Three 3-methylbutyl groups 311.60 Anti-agglomerant, industrial use

Key Observations:

  • Branching Effects: The 3-methylbutyl group in the target compound enhances solubility in nonpolar solvents compared to linear pentyl analogs, while retaining moderate lipophilicity .
  • Electronic Effects : Fluorophenyl derivatives (e.g., [(4-fluorophenyl)methyl] analog) show altered electronic profiles due to fluorine’s electronegativity, improving anticorrosive properties in industrial applications .

Table 2: Application-Specific Comparisons

Compound Class Key Applications Performance Metrics
Target Compound (3-methylbutyl) Anti-agglomerant research, drug intermediates Moderate lipophilicity (logP ~2.5), stable crystallinity
Tris(3-methylbutyl)amine Gas hydrate inhibition, anticorrosion High efficacy at 0.5% concentration; prevents hydrate agglomeration
Indole-containing analogs Pharmacological agents (e.g., serotonin analogs) Bioactivity linked to indole’s affinity for CNS receptors
Fluorophenyl analogs Anticorrosive coatings Enhanced corrosion inhibition in saline environments

Research Findings:

  • Anti-Agglomerant Activity : Tris(3-methylbutyl)amine derivatives prevent gas hydrate agglomeration in pipelines due to their branched alkyl chains, which disrupt crystal growth . The target compound’s pyrrole group may offer synergistic effects in hybrid anti-agglomerant systems.
  • Biological Activity: Indole derivatives demonstrate higher binding affinity to neurological targets compared to non-aromatic analogs, suggesting the target compound’s pyrrole could be tailored for similar applications .

Physicochemical Properties

  • Solubility : The isopropyl analog (C₉H₁₆N₂) exhibits higher aqueous solubility (logP ~1.8) than the target compound (logP ~2.5), making it preferable for hydrophilic formulations .
  • Thermal Stability : Branched alkyl chains (e.g., 3-methylbutyl) improve thermal stability, with decomposition temperatures ~50°C higher than linear-chain analogs .

Biological Activity

(1-Methyl-1H-pyrrol-2-yl)methylamine, a compound of increasing interest in medicinal chemistry, has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through a reductive amination process involving 1-methyl-1H-pyrrole-2-carbaldehyde and 3-methylbutylamine. The reaction typically employs reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or ethanol, yielding a product with significant purity after purification techniques like recrystallization or chromatography.

Antimicrobial Properties

Research indicates that (1-Methyl-1H-pyrrol-2-yl)methylamine exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:

  • Apoptosis Induction : (1-Methyl-1H-pyrrol-2-yl)methylamine has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest at the G2/M phase, effectively halting cancer cell division .

The biological effects of (1-Methyl-1H-pyrrol-2-yl)methylamine are attributed to its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and triggering downstream biological effects. Key pathways affected include those involved in cell signaling and apoptosis regulation.

Case Studies

Several case studies highlight the compound's potential:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that (1-Methyl-1H-pyrrol-2-yl)methylamine was more effective than standard antibiotics against resistant bacterial strains, suggesting its utility as a novel antimicrobial agent .
  • Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines (e.g., breast and lung cancer), the compound exhibited significant cytotoxicity at micromolar concentrations, with IC50 values indicating potent activity compared to existing chemotherapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1-Methyl-1H-pyrrol-2-yl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
1-Methyl-1H-pyrrole-2-carbaldehydePrecursorIntermediate in synthesis
3-MethylbutylaminePrecursorUsed in synthesis
Pyrrole derivativesSimilar structureVarying biological activities

This table illustrates how the specific substitution pattern of (1-Methyl-1H-pyrrol-2-yl)methylamine contributes to its distinct chemical and biological properties compared to related compounds.

Q & A

Q. What are the established synthetic routes for (1-Methyl-1H-pyrrol-2-yl)methylamine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or reductive amination between 1-methylpyrrole-2-carbaldehyde and 3-methylbutylamine. Key steps include:

  • Alkylation : Reacting the pyrrole derivative with 3-methylbutyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C for 12–24 hours .
  • Reductive Amination : Using NaBH₃CN or H₂/Pd-C to reduce the imine intermediate formed between the aldehyde and amine .
    Optimization involves adjusting solvent polarity, reaction temperature, and stoichiometry to improve yields (typically 50–70%). Purity is verified via HPLC (>95%) and NMR spectroscopy .

Q. How is the molecular structure of (1-Methyl-1H-pyrrol-2-yl)methylamine characterized?

Structural elucidation employs:

  • X-ray Crystallography : Using SHELX software for refinement .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., pyrrole C-2 methyl at δ 2.3–2.5 ppm; amine protons at δ 1.2–1.6 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₁₁H₂₀N₂) .

Advanced Research Questions

Q. How do computational models predict the biological activity of (1-Methyl-1H-pyrrol-2-yl)methylamine?

Docking studies (e.g., AutoDock Vina) suggest interactions with:

  • GPCRs : Binding to serotonin receptors (5-HT₂A/2C) due to the pyrrole-amine scaffold .
  • Enzymes : Inhibition of cytochrome P450 isoforms via hydrophobic interactions with the 3-methylbutyl chain .
    Activity predictions are cross-validated with in vitro assays (e.g., radioligand binding, enzyme inhibition) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies in bond lengths or conformations are addressed by:

  • Dynamic NMR : Assessing rotational barriers of the 3-methylbutyl chain .
  • DFT Calculations : Comparing experimental (X-ray) and theoretical (B3LYP/6-31G*) geometries .
  • Multi-Technique Validation : Correlating IR (C-N stretch at ~1250 cm⁻¹) with crystallographic data .

Q. How does the compound’s dual heterocyclic-alkylamine structure influence its reactivity?

The pyrrole ring’s electron-rich nature promotes electrophilic substitution (e.g., nitration), while the 3-methylbutylamine chain undergoes:

  • Oxidation : Formation of nitroso derivatives under strong oxidizing conditions .
  • Acylation : Reactivity with acyl chlorides to form amides, confirmed via LC-MS .
    Reaction pathways are mapped using kinetic studies and TLC monitoring .

Comparative Analysis and Applications

Q. How does (1-Methyl-1H-pyrrol-2-yl)methylamine compare to structurally related compounds in bioactivity?

Compound Structural Features Key Bioactivities
Target CompoundPyrrole + 3-methylbutylamineGPCR modulation, enzyme inhibition
1-Methylpyrrole derivativesSingle pyrrole moietyAntimicrobial, weak receptor binding
3-Methylbutylamine analogsLinear alkyl chainLower metabolic stability

The dual heterocyclic-alkylamine structure enhances both receptor affinity and metabolic resistance compared to analogs .

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?

  • Plasma Stability : Incubation in rat plasma (37°C, pH 7.4) with LC-MS quantification .
  • Caco-2 Permeability : Evaluating intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • Metabolite Profiling : Using UPLC-QTOF to identify oxidative metabolites .

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